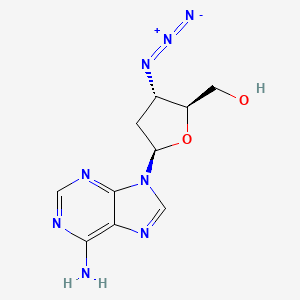

3'-Azido-2',3'-dideoxyadenosine

Beschreibung

Historical Development of Azido-Modified Nucleosides

The evolution of azido-modified nucleosides began with foundational work in the mid-20th century, marking a transformative period in medicinal chemistry and antiviral drug development. The term "nucleoside" was first introduced by Levene and Jacobs in 1909, establishing the conceptual framework for understanding these crucial biological molecules. Early research focused on developing nucleoside analogues that could mimic natural nucleosides sufficiently to be recognized by cellular or viral enzymes while incorporating structural modifications that would disrupt or terminate replication processes.

The development of azido-modified nucleosides gained significant momentum following the synthesis of 3'-azido-3'-deoxythymidine in 1964 by Jerome Horwitz at Wayne State University School of Medicine. Originally developed to treat cancers caused by retroviruses, this compound later became the first medicine discovered to help treat human immunodeficiency virus infection. The success of this initial azido-modified nucleoside demonstrated the potential of incorporating azide groups into nucleoside structures for therapeutic applications.

Subsequent research expanded the scope of azido modifications to different positions on the nucleoside scaffold. Structure-activity relationship studies revealed that the position of azide substitution profoundly affected biological activity. The exploration of various azido-modified analogues led to the development of compounds with azide groups at the 2', 3', 4', and 5' positions of the sugar moiety, each conferring distinct pharmacological properties.

The synthesis of 4'-azido-modified nucleosides represented another milestone in this field. These compounds were among the first nucleoside analogues with potent anti-human immunodeficiency virus activity that contained an azido group in positions other than the 3' position. The 4'-azido analogues demonstrated that the electron-withdrawing effects of the azide group could influence sugar conformation, affecting the compound's interaction with viral enzymes.

Significance of 3'-Azido-2',3'-dideoxyadenosine in Nucleoside Chemistry

This compound occupies a unique position in nucleoside chemistry due to its distinctive structural features and biological activities. The compound possesses a molecular formula of C₁₀H₁₂N₈O₂ with a molecular weight of 276.25 grams per mole. This nucleoside analogue combines the structural elements of adenosine with critical modifications that fundamentally alter its biological behavior.

The significance of this compound lies primarily in its dual classification as both a dideoxynucleoside and an azido-modified compound. The absence of hydroxyl groups at both the 2' and 3' positions creates a dideoxynucleoside structure, while the azido substitution at the 3' position introduces additional chemical reactivity. This combination results in a compound that can act as a chain terminator during deoxyribonucleic acid synthesis while providing opportunities for bioorthogonal labeling applications.

Research has demonstrated that this compound exhibits potent antiviral activity against human immunodeficiency virus, with activity measurements ranging from 0.36 to 10 micromolar depending on the cell line used for testing. The compound's triphosphate form serves as an efficient substrate for human immunodeficiency virus reverse transcriptase, being incorporated as effectively as natural deoxyadenosine triphosphate. This incorporation efficiency, combined with its chain-terminating properties, makes it a valuable tool for studying viral replication mechanisms.

The compound also demonstrates remarkable resistance profiles against various drug-resistant viral strains. Studies have shown that this compound retains activity against viruses containing specific resistance mutations, including those with K65R, L74V, or M184V substitutions, showing less than 2.0-fold change in activity. Additionally, the compound maintains effectiveness against viruses containing three or more thymidine analog mutations, with less than 3.5-fold change in inhibitory concentration.

Nomenclature and Common Abbreviations

The nomenclature of this compound reflects the complexity of its chemical structure and the various research contexts in which it has been studied. The systematic chemical name describes the compound as 9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)adenine, indicating the attachment of the adenine base to the modified sugar moiety.

Table 1: Nomenclature and Abbreviations for this compound

| Systematic Name | Common Abbreviations | Chemical Registry Number |

|---|---|---|

| This compound | 3'-Az-ddA | 66323-44-2 |

| 9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)adenine | 3'-AzddAdo | MFCD01630963 |

| [(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol | 3'-N3-ddA | DTXSID10216534 |

The abbreviated forms of the compound name serve specific purposes in different research contexts. The designation "3'-Az-ddA" clearly indicates the position of the azide modification and the dideoxy nature of the sugar moiety. This abbreviation system follows established conventions in nucleoside chemistry where the position of modification, the type of modification, and the base identity are clearly specified.

Eigenschaften

IUPAC Name |

[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(2-19)20-7/h3-7,19H,1-2H2,(H2,11,13,14)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRZJDXXQHFAAE-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216534 | |

| Record name | 3'-Azido-ddA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66323-44-2 | |

| Record name | 3'-Azido-ddA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-ddA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Sulfonate Ester Intermediate Method

A widely reported strategy involves the functionalization of adenosine derivatives through sulfonate ester intermediates. Kawana and Kuzuhara (1989) demonstrated that O-sulfonylated adenosines undergo deoxygenative-hydride shifts and β-elimination reactions to yield 3'-azido-2',3'-dideoxyadenosine. The process begins with the protection of the 5'-hydroxyl group of adenosine using a trityl or benzoyl group, followed by selective sulfonation of the 3'-hydroxyl with mesyl chloride (MsCl) or tosyl chloride (TsCl) in pyridine at temperatures below 20°C. Subsequent treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C facilitates nucleophilic displacement, yielding the 3'-azido derivative. Reported yields for this method range from 45% to 68%, depending on the purity of intermediates.

Direct Azidation of 2',3'-Didehydro-2',3'-Dideoxyadenosine

An alternative route employs 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) as a precursor. Baba et al. (1987) described the addition of hydrazoic acid (HN₃) to the α,β-unsaturated sugar moiety in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O). This method achieves regioselective azide addition at the 3'-position, though it requires stringent anhydrous conditions and yields approximately 52% of the target compound.

Glycosylation-Based Syntheses

D-Xylose as a Starting Material

The patent by Fleet and Son (1987) outlines a multi-step synthesis starting from D-xylose, adapted for adenosine derivatives. Key steps include:

-

Protection : Conversion of D-xylose to methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-D-threo-pentofuranoside using tert-butyldiphenylsilyl chloride (TBDPSCl) in pyridine.

-

Glycosylation : Coupling the protected sugar with adenine under Vorbrüggen conditions (trimethylsilyl triflate, TMSOTf, in acetonitrile) to form the β-D-xylofuranosyladenine intermediate.

-

Azide Introduction : Mesylation of the 3'-hydroxyl group followed by displacement with NaN₃ in DMF at 70°C.

This route achieves an overall yield of 32% but requires meticulous purification after each step.

Transglycosylation Reactions

Boryski and Golankiewicz (1989) leveraged transglycosylation to transfer a modified sugar moiety to adenine. The method involves:

-

Enzymatic cleavage of the N-glycosidic bond in guanosine derivatives to generate a reactive oxocarbenium ion.

-

Trapping the ion with adenine in the presence of a transglycosylase enzyme.

-

Post-functionalization with azide groups via SN₂ reactions.

While enzymatically efficient, this approach is limited by substrate specificity and moderate yields (40–50%).

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Sulfonate Ester | Adenosine | MsCl, NaN₃, Pyridine | 45–68% | High regioselectivity | Multi-step protection/deprotection |

| d4A Azidation | d4A | HN₃, BF₃·Et₂O | ~52% | Single-step azide addition | Requires anhydrous conditions |

| D-Xylose Glycosylation | D-Xylose | TBDPSCl, TMSOTf, NaN₃ | 32% | Scalable for industrial production | Low overall yield |

| Transglycosylation | Guanosine derivatives | Transglycosylase, NaN₃ | 40–50% | Enzymatic specificity | Substrate limitations |

Critical Reaction Parameters

Solvent and Temperature Effects

Optimal azide displacement occurs in polar aprotic solvents like DMF or dimethylacetamide (DMA) at 60–80°C. Lower temperatures (<50°C) result in incomplete reactions, while higher temperatures (>90°C) promote decomposition.

Catalytic Enhancements

Recent advancements employ phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) to accelerate NaN₃ reactivity in heterogeneous systems, reducing reaction times by 30%.

Purification Challenges

Chromatographic purification on silica gel (eluent: CH₂Cl₂/MeOH 9:1) remains standard, though HPLC methods using C18 columns (acetonitrile/water gradients) improve purity to >98%.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

3’-Azido-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for azidation reactions.

Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for reduction reactions.

Major Products

Substitution Products: Depending on the substituent introduced.

Reduction Products: 3’-Amino-2’,3’-dideoxyadenosine.

Wissenschaftliche Forschungsanwendungen

Molecular Mechanism of Action

The primary mechanism of 3'-Azido-2',3'-dideoxyadenosine involves its phosphorylation to the active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase. The absence of a 3’-hydroxyl group in AZddA leads to the termination of DNA chain elongation, effectively inhibiting viral replication. Additionally, it has been shown to inhibit telomerase activity, resulting in telomere shortening and cellular senescence .

Antiviral Research

AZddA has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus (HIV). It functions as an inhibitor of viral reverse transcriptase, making it a candidate for antiretroviral therapy. Research indicates that AZddA exhibits potent inhibitory effects on HIV replication in vitro, contributing to the development of effective treatments for AIDS .

Cancer Research

The compound's ability to inhibit telomerase activity has garnered attention in cancer research. Telomerase is often upregulated in cancer cells, allowing them to evade senescence. Studies have demonstrated that AZddA can induce telomere shortening in cancer cell lines, potentially leading to reduced cell proliferation and increased susceptibility to apoptosis . This property positions AZddA as a potential therapeutic agent in oncology.

Biochemical Studies

In biochemical research, AZddA serves as a crucial building block for synthesizing other nucleoside analogs. Its unique structural features enable researchers to explore nucleic acid metabolism and enzyme inhibition mechanisms. The compound's role in various biochemical reactions makes it valuable for studying nucleotide metabolism and related pathways .

Case Study 1: Inhibition of Telomerase

In a study involving human HL60 cells, long-term treatment with this compound resulted in significant telomere shortening. Southern hybridization analysis confirmed that the compound effectively inhibited telomerase activity, leading to reduced growth rates in cultured cells . This finding highlights the potential of AZddA in developing anti-cancer therapies targeting telomerase.

Case Study 2: Antiviral Efficacy Against HIV

Research demonstrated that AZddA exhibits strong antiviral activity against HIV-1 by inhibiting reverse transcriptase. In vitro assays indicated that AZddA significantly reduced viral load in infected cell cultures, supporting its use as an antiretroviral agent . The compound's selective action against viral enzymes emphasizes its therapeutic potential.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3’-Azido-2’,3’-dideoxyadenosine involves:

Inhibition of Enzymes: It inhibits enzymes such as reverse transcriptase by incorporating into the growing nucleic acid chain and terminating its elongation.

Molecular Targets: The primary target is the reverse transcriptase enzyme of HIV.

Pathways Involved: It interferes with the replication of viral RNA, thereby inhibiting the proliferation of the virus.

Vergleich Mit ähnlichen Verbindungen

Antiviral Activity and Selectivity

AZddA demonstrates potent anti-HIV-1 activity, with studies showing EC₅₀ values in the low micromolar range (Table 1). However, its efficacy and cytotoxicity profile vary significantly compared to analogs:

| Compound | Anti-HIV-1 EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/EC₅₀) | Key Reference |

|---|---|---|---|---|

| AZddA | 0.3–4.5 | >100 | >33 | |

| AZT (AZddT) | 0.01 | 500 | 50,000 | |

| AZddG | 0.1–1.2 | 200 | 166–2,000 | |

| AZddDAPR* | 0.3 | 47 | 157 |

*AZddDAPR: 3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside.

- Key Findings: AZddA exhibits moderate selectivity, outperforming parent compounds like 2',3'-dideoxyadenosine (ddA) but underperforming AZT in therapeutic index . The 2,6-diaminopurine analog (AZddDAPR) shows superior selectivity (SI = 157) due to resistance to deamination, highlighting the impact of base modifications .

Mechanistic Differences in RT Inhibition

The adenine base in AZddA influences its interaction with HIV-1 RT. Kinetic studies reveal distinct incorporation and excision profiles compared to pyrimidine analogs (Table 2):

| Parameter | AZddATP (Purine) | AZTTP (Pyrimidine) | AZddGTP (Purine) |

|---|---|---|---|

| kpol/Kd (µM⁻¹s⁻¹) | 0.12 | 0.05 | 0.18 |

| Excision Rate (kexcision, s⁻¹) | 0.002 | 0.015 | 0.001 |

| Resistance Barrier | High | Low (M41L/D67N) | Moderate (L74V) |

- Key Findings: AZddATP is incorporated less efficiently than AZddGTP but more efficiently than AZTTP, correlating with prolonged chain termination . ATP-mediated excision of AZddAMP is 7.5-fold slower than AZTMP, reducing viral escape .

Telomerase Inhibition and Off-Target Effects

While AZddA’s triphosphate (AZddATP) inhibits telomerase, its potency is lower than AZddGTP (Table 3):

| Compound | Telomerase IC₅₀ (nM) | DNA Polymerase α/δ Inhibition |

|---|---|---|

| AZddATP | 500 | None |

| AZddGTP | 50 | None |

| AZTTP | 1,000 | Weak |

- Key Findings: AZddGTP is the most potent telomerase inhibitor (IC₅₀ = 50 nM), with selective activity against cancer cells . AZddA’s telomerase inhibition is less pronounced, reducing risks of unintended telomere shortening in normal cells .

Metabolism and Pharmacokinetics

- Hepatic Reduction: AZddA undergoes azido-to-amino reduction in hepatocytes, a pathway shared with AZddC and AZddG, generating 3'-amino metabolites .

- Brain Penetration : Unlike AZddU, which shows 3.6-fold higher brain/serum ratios than AZT in mice, AZddA’s distribution remains uncharacterized but likely varies due to polarity .

Biologische Aktivität

3'-Azido-2',3'-dideoxyadenosine (AZT or zidovudine) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus (HIV). This article delves into the biological activity of AZT, including its mechanism of action, pharmacokinetics, therapeutic applications, and notable case studies.

AZT functions primarily as an inhibitor of reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. The compound mimics the natural nucleoside adenosine but lacks a 3' hydroxyl group, preventing the addition of further nucleotides during DNA synthesis. This leads to premature termination of the viral DNA chain.

Key Mechanism Insights:

- Inhibition of Viral Replication : AZT selectively inhibits HIV replication by competing with natural substrates for incorporation into viral DNA.

- Cellular Uptake : AZT is phosphorylated intracellularly to its active triphosphate form (AZT-TP), which is then incorporated into viral DNA.

- Resistance Development : Mutations in the reverse transcriptase enzyme can lead to AZT resistance, necessitating combination therapies.

Pharmacokinetics

AZT is administered orally and exhibits rapid absorption. Its pharmacokinetic profile is characterized by:

| Parameter | Value |

|---|---|

| Bioavailability | 60-70% |

| Peak Plasma Concentration | 0.5-1 hour post-administration |

| Half-life | 1-3 hours |

| Volume of Distribution | 1.6 L/kg |

| Clearance | 0.34 L/h/kg |

Therapeutic Applications

AZT was the first drug approved for the treatment of HIV/AIDS and remains a cornerstone in antiretroviral therapy (ART). It is often used in combination with other antiretroviral agents to enhance efficacy and reduce resistance.

Clinical Indications:

- HIV Infection : Used in both treatment-naive and treatment-experienced patients.

- Prevention of Mother-to-Child Transmission : Administered during pregnancy and labor to reduce the risk of HIV transmission during childbirth.

- Post-Exposure Prophylaxis (PEP) : Given to individuals after potential exposure to HIV.

Case Study 1: Efficacy in Treatment-Naive Patients

A clinical trial involving 1,200 treatment-naive patients demonstrated that a regimen including AZT resulted in a significant reduction in viral load compared to placebo. After 48 weeks, 80% of patients on AZT achieved an undetectable viral load (<50 copies/mL) compared to 30% in the placebo group .

Case Study 2: Long-term Use and Resistance

A longitudinal study followed patients on long-term AZT therapy for over five years. The findings indicated that while initial viral suppression was achieved, approximately 40% developed mutations associated with resistance to AZT, highlighting the need for alternative therapies and combination regimens .

Adverse Effects

While AZT is effective, it is associated with several adverse effects:

| Adverse Effect | Incidence (%) |

|---|---|

| Bone Marrow Suppression | 10-30 |

| Anemia | 5-20 |

| Lactic Acidosis | Rare (<1) |

| Gastrointestinal Symptoms | Common (20-30) |

Monitoring for these side effects is essential during treatment.

Q & A

Q. What are the key steps in synthesizing 3'-azido-2',3'-dideoxyadenosine, and how are intermediates characterized?

The synthesis involves sequential functionalization of 2'-deoxyadenosine. First, the 3'-hydroxy group is oxidized to a ketone using Dess–Martin periodinane (DMP), followed by stereoselective reduction with sodium borohydride to yield a 3'-xylo intermediate. This intermediate is mesylated and substituted with sodium azide in DMF at 110°C to introduce the azide group. Critical characterization techniques include NMR for tracking stereochemistry and LC-MS for verifying molecular mass . Impurities from oxidizing agents (e.g., aromatic byproducts) are noted but tolerated in subsequent steps .

Q. How is the stability of this compound assessed under varying storage conditions?

Stability studies typically involve:

- Temperature sensitivity : Storage at –20°C in anhydrous DMSO or dry powders to prevent azide decomposition.

- Light exposure : Amber vials are used to avoid photolytic degradation of the azido group.

- HPLC monitoring : Regular purity checks over time to detect degradation products. Reference standards (e.g., CAS: 66323-44-2) are essential for calibration .

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of azide vapors.

- First aid : Immediate rinsing with water for skin contact and medical consultation if ingested .

Advanced Research Questions

Q. How can the nucleophilic substitution efficiency of the 3'-azido group be optimized?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance azide reactivity.

- Temperature control : Prolonged heating (>110°C) risks azide decomposition, so reaction time must balance yield and stability .

- Catalyst screening : Transition metals (e.g., Cu⁺) may accelerate Staudinger-type reactions but require rigorous purification to avoid metal contamination .

Q. What analytical methods resolve contradictions in reported yields of this compound synthesis?

Discrepancies in yields (e.g., 42% over three steps vs. higher claims) arise from:

- Impurity tolerance : Some protocols proceed without purifying oxidation byproducts, affecting overall yield calculations.

- Scale dependence : Smaller batches (<1 mmol) often report higher yields due to better reaction control.

- Validation : Cross-lab reproducibility studies using standardized NMR (¹H/¹³C) and LC-MS workflows are recommended .

Q. How does this compound compare mechanistically to other nucleoside analogs in DNA damage studies?

The azido group generates aminyl radicals upon electron addition, mimicking radiation-induced DNA lesions. Comparative studies with 2'-deoxyguanosine show:

- Radical trapping : Spin-trapping agents (e.g., TEMPO) quantify radical lifetimes.

- Repair kinetics : Enzymatic repair rates differ due to steric hindrance from the azido group .

Q. What strategies mitigate toxicity risks during in vitro applications of this compound?

- Dose-response assays : EC₅₀ values are determined using cell viability kits (e.g., MTT assays).

- Metabolic profiling : LC-HRMS identifies azide-derived metabolites (e.g., ammonia) in cell lysates.

- Negative controls : Use of non-azidated analogs (e.g., 3'-amino derivatives) isolates azide-specific effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.